Cas no 134812-30-9 (N-4-(3-Aminophenyl)-2-thiazolylacetamide)
N-4-(3-Aminophenyl)-2-thiazolylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide
- N-[4-(3-Aminophenyl)-2-thiazolyl]acetamide
- N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]acetamide
- Acetamide, N-[4-(3-aminophenyl)-2-thiazolyl]-
- ASN 14583756
- STK220386
- BBL009460
- STK854443
- 7211AJ
- TRA0066304
- SY012612
- ST090106
- BC6221102
- AX8268489
- AB0072301
- CS-0312606
- DTXSID80424265
- CHEMBL4514092
- DB-063044
- MFCD01114798
- A887806
- N-[(2Z)-4-(3-aminophenyl)-1,3-thiazol-2(3H)-ylidene]acetamide
- AS-32071
- 134812-30-9
- AKOS005631128
- AKOS000108613
- n-(4-(3-aminophenyl)-2-thiazolyl)acetamide
- SCHEMBL15689011
- N-4-(3-Aminophenyl)-2-thiazolylacetamide
-
- MDL: MFCD01114798
- Inchi: 1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15)
- InChI Key: UTECODUDYGFNTJ-UHFFFAOYSA-N
- SMILES: S1C(NC(C)=O)=NC(=C1)C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 233.06200
- Monoisotopic Mass: 233.06228316g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.2
- XLogP3: 1.4
Experimental Properties
- PSA: 99.74000
- LogP: 3.58140
N-4-(3-Aminophenyl)-2-thiazolylacetamide Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-4-(3-Aminophenyl)-2-thiazolylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190115-5g |
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide |
134812-30-9 | 95% | 5g |
$294 | 2021-08-05 | |
| Chemenu | CM190115-10g |
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide |
134812-30-9 | 95% | 10g |
$469 | 2021-08-05 | |
| Chemenu | CM190115-25g |
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide |
134812-30-9 | 95% | 25g |
$880 | 2021-08-05 | |
| Chemenu | CM190115-1g |
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide |
134812-30-9 | 95% | 1g |
$111 | 2023-01-07 | |
| Chemenu | CM190115-5g |
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide |
134812-30-9 | 95% | 5g |
$312 | 2023-01-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853323-250mg |
N-[4-(3-Aminophenyl)-2-thiazolyl]acetamide |
134812-30-9 | ≥95% | 250mg |
¥212.40 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97010-1g |
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide |
134812-30-9 | 95% | 1g |
¥1129.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97010-25g |
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide |
134812-30-9 | 95% | 25g |
¥10239.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97010-5g |
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide |
134812-30-9 | 95% | 5g |
¥3159.0 | 2022-04-27 | |
| abcr | AB376012-250 mg |
N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]acetamide; . |
134812-30-9 | 250mg |
€109.40 | 2023-04-26 |
N-4-(3-Aminophenyl)-2-thiazolylacetamide Suppliers
N-4-(3-Aminophenyl)-2-thiazolylacetamide Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds N-acetylarylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds N-arylamides N-acetylarylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on N-4-(3-Aminophenyl)-2-thiazolylacetamide
N-4-(3-Aminophenyl)-2-thiazolylacetamide (CAS No: 134812-30-9)
N-4-(3-Aminophenyl)-2-thiazolylacetamide, also known by its CAS registry number 134812-30-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, an amide group, and an amino-substituted phenyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The molecular formula of N-4-(3-Aminophenyl)-2-thiazolylacetamide is C10H12N4S, with a molecular weight of 216.28 g/mol. Its structure consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen atoms), an acetamide group (-CONH2), and a 3-aminophenyl group attached to the nitrogen atom at position 4 of the thiazole ring. This arrangement provides the molecule with both aromatic and heterocyclic characteristics, which are often desirable in pharmaceutical compounds due to their potential for bioactivity.
Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The presence of the amino group in the phenyl ring further enhances the compound's ability to participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes and receptors.
The synthesis of N-4-(3-Aminophenyl)-2-thiazolylacetamide typically involves multi-step reactions, including nucleophilic substitution and condensation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, often employing catalytic agents or microwave-assisted techniques to accelerate the reaction process.
In terms of biological activity, N-4-(3-Aminophenyl)-2-thiazolylacetamide has shown promising results in preliminary assays. For instance, studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer cell proliferation. Additionally, its ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development.
The compound's solubility properties are also noteworthy. It exhibits moderate solubility in polar solvents such as water and ethanol, which is advantageous for its formulation into pharmaceutical dosage forms. However, further research is required to fully understand its pharmacokinetic profile and bioavailability.
In conclusion, N-4-(3-Aminophenyl)-2-thiazolylacetamide (CAS No: 134812-30-9) represents a valuable compound with diverse applications in drug discovery and chemical synthesis. Its unique structure and functional groups make it a compelling target for further investigation into its therapeutic potential.
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